molecular formula C15H12BrN3OS B6105815 (E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide

(E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide

Cat. No.: B6105815
M. Wt: 362.2 g/mol
InChI Key: JPJOKLVFRRWRPN-RMKNXTFCSA-N
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Description

(E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a bromopyridine moiety, a carbamothioyl group, and a phenylprop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide typically involves a multi-step process. One common method starts with the bromination of 2-aminopyridine to obtain 5-bromo-2-aminopyridine. This intermediate is then reacted with thiophosgene to form the corresponding isothiocyanate. The final step involves the reaction of this isothiocyanate with (E)-3-phenylprop-2-enamide under suitable conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The bromopyridine moiety allows for binding to certain enzymes or receptors, while the carbamothioyl group can form covalent bonds with nucleophilic sites. This dual interaction can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide
  • (E)-N-[(5-fluoropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide
  • (E)-N-[(5-iodopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide

Uniqueness

Compared to its analogs, (E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity towards specific targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS/c16-12-7-8-13(17-10-12)18-15(21)19-14(20)9-6-11-4-2-1-3-5-11/h1-10H,(H2,17,18,19,20,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJOKLVFRRWRPN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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